1-(4-(3-(4-甲氧苯基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基)哌嗪-1-基)-2-苯基丁-1-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a useful research compound with a molecular formula of C23H23N7O2 and a molecular weight of 429.484. It belongs to the class of [1,2,3]triazolo[4,5-d]pyrimidines , which are part of living organisms and play a vital role in various biological procedures as well as in cancer pathogenesis .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . Further investigations have shown that these compounds can significantly inhibit cell colony formation, increase cellular ROS levels, suppress EGFR expression, and induce cell apoptosis .Molecular Structure Analysis
The molecular structure of similar compounds has been optimized using the GAUSSIAN 16W program package . The non-hydrogen atoms were refined anisotropically with SHELXL-2018/3 using full-matrix least-squares procedures based on F2 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include aromatic nucleophilic substitution and condensation reactions . These reactions lead to the formation of a variety of heterocyclic compounds.Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds include a density of 1.3±0.1 g/cm3, a boiling point of 705.4±70.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.2 mmHg at 25°C . They also have a molar refractivity of 131.0±0.5 cm3 and a polar surface area of 89 Å2 .科学研究应用
抗菌活性
- 三唑衍生物的合成和抗菌活性:Bektaş 等人 (2007) 进行的一项研究涉及合成新型三唑衍生物并评估其抗菌活性。发现一些合成化合物对测试微生物具有良好或中等活性。这突出了三唑衍生物在开发新型抗菌剂中的潜力 (Bektaş 等人,2007)。
抗高血压药
- 潜在抗高血压药:合成了一系列 1,2,4-三唑并[1,5-α]嘧啶,其中一些带有哌嗪部分,并测试了其抗高血压活性。这些化合物显示出有希望的活性,表明此类化学框架在开发抗高血压药物中具有潜力 (Bayomi 等人,1999)。
抗惊厥药开发
- 抗惊厥药物开发中的高效液相色谱测定:Severina 等人 (2021) 探索了新型抗惊厥候选药物“Epimidin”,展示了用于测定该潜在药物成分中相关物质的高效液相色谱方法的开发和验证。这强调了复杂分析技术在新药开发中的作用 (Severina 等人,2021)。
抗炎和镇痛药
- 合成用于抗炎和镇痛活性的新型化合物:Abu-Hashem 等人 (2020) 的研究涉及合成衍生自维斯纳吉酮和凯利酮的新型杂环化合物。这些化合物表现出显着的 COX-2 抑制、镇痛和抗炎活性,证明了开发新的治疗剂的潜力 (Abu-Hashem 等人,2020)。
抗癌研究
- 抗骨癌活性和分子对接:Lv 等人 (2019) 合成了一种杂环化合物并评估了其对人骨癌细胞系的体外抗癌活性。该研究还采用分子对接来探索潜在的抗病毒活性,表明此类化合物在药物化学中的多方面应用 (Lv 等人,2019)。
作用机制
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , and some [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been reported as potent inhibitors of USP28 .
Mode of Action
It’s known that similar compounds can reversibly bind to their targets and directly affect protein levels . This suggests that the compound might interact with its targets in a similar manner.
Biochemical Pathways
Similar compounds have been found to inhibit the proliferation, cell cycle at s phase, and epithelial-mesenchymal transition (emt) progression in certain cell lines .
Pharmacokinetics
The pharmacokinetic properties of similar compounds have been studied in silico . These studies can provide valuable insights into the compound’s absorption, distribution, metabolism, and excretion, which all impact its bioavailability.
Result of Action
Similar compounds have shown to inhibit growth of certain cell lines .
安全和危害
未来方向
生化分析
Biochemical Properties
It is known that pyrimidine derivatives, to which this compound belongs, have been developed for their anticancer activity . They show superior cytotoxic activities against various cancer cell lines .
Cellular Effects
Related compounds have shown to inhibit the growth of various cancer cell lines .
Molecular Mechanism
Related compounds have shown inhibitory activity against CDK2/cyclin A2, a protein kinase essential in cellular processes .
属性
IUPAC Name |
1-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-phenylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N7O2/c1-3-21(18-7-5-4-6-8-18)25(33)31-15-13-30(14-16-31)23-22-24(27-17-26-23)32(29-28-22)19-9-11-20(34-2)12-10-19/h4-12,17,21H,3,13-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AELJEWNXTWTGJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。